

Spectroscopic Profile of Ethyl 1-methylpyrrole-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 1-methylpyrrole-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 1-methylpyrrole-2-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals, offering detailed spectroscopic data, experimental protocols, and a workflow for its analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **Ethyl 1-methylpyrrole-2-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly found in search results			

¹³C NMR (Carbon-13 NMR) Data

PubChem indicates that ¹³C NMR data is available for **Ethyl 1-methylpyrrole-2-carboxylate**, however, specific chemical shifts are not provided in the search results.[\[1\]](#) Data for the related compound, ethyl pyrrole-2-carboxylate, can be used for comparative purposes.

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not explicitly found in search results		

Mass Spectrometry (MS)

PubChem indicates the availability of GC-MS data for **Ethyl 1-methylpyrrole-2-carboxylate**.
[\[1\]](#) The molecular weight of the compound is 153.18 g/mol .[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
153	Data not explicitly found	[M] ⁺ (Molecular Ion)
Other fragments not explicitly found		

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **Ethyl 1-methylpyrrole-2-carboxylate** are crucial for reproducibility. While a specific protocol for the N-methylation of ethyl pyrrole-2-carboxylate was not found, a general synthetic route can be adapted from the synthesis of the parent compound, ethyl pyrrole-2-carboxylate.[\[2\]](#)

Synthesis of Ethyl 1-methylpyrrole-2-carboxylate (Proposed)

This proposed synthesis involves the N-methylation of ethyl pyrrole-2-carboxylate.

Materials:

- Ethyl pyrrole-2-carboxylate
- Methyl iodide (CH_3I)
- Sodium hydride (NaH) or similar strong base
- Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of ethyl pyrrole-2-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at $0\text{ }^\circ\text{C}$.
- Stir the mixture at room temperature for 30 minutes.
- Cool the reaction mixture back to $0\text{ }^\circ\text{C}$ and add methyl iodide dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with water and brine.

- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **Ethyl 1-methylpyrrole-2-carboxylate** in about 0.6 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: -2 to 12 ppm.
 - Number of scans: 16-64.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral width: 0 to 220 ppm.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy:

- **Sample Preparation:** Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, for a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- **Instrumentation:** Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
- **Parameters:**
 - Scan range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.

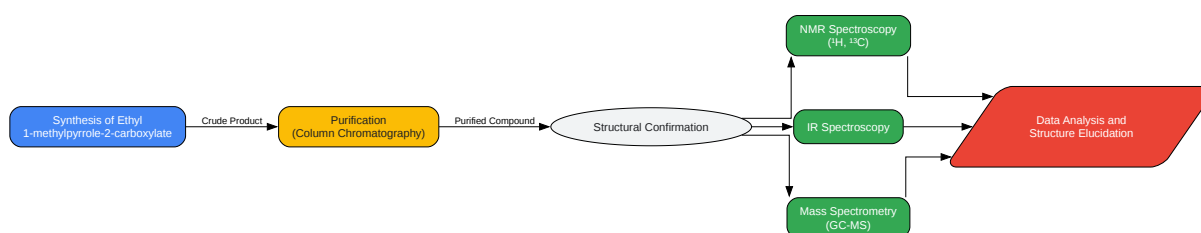
Mass Spectrometry (MS):

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile samples.
- **Instrumentation:** Use a mass spectrometer with an electron ionization (EI) source.
- **GC-MS Parameters (for volatile samples):**
 - GC column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector temperature: 250 $^{\circ}\text{C}$.
 - Oven temperature program: Start at a low temperature (e.g., 50 $^{\circ}\text{C}$), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 $^{\circ}\text{C}$) at a rate of 10-20 $^{\circ}\text{C}/\text{min}$.
 - Carrier gas: Helium.
- **MS Parameters:**
 - Ionization mode: Electron Ionization (EI) at 70 eV.

- Mass range: Scan from m/z 40 to 400.
- Ion source temperature: 230 °C.
- Quadrupole temperature: 150 °C.

Workflow and Pathway Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Ethyl 1-methylpyrrole-2-carboxylate**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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References

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- 2. Organic Syntheses Procedure [orgsyn.org]
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